Thyrotropin-Releasing Hormone (TRH), Free Acid

Descripción general

Descripción

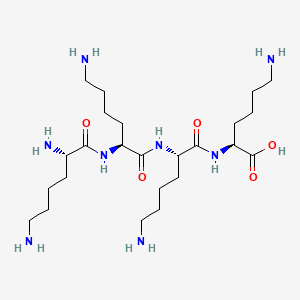

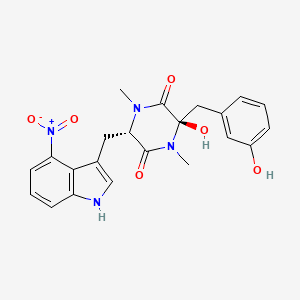

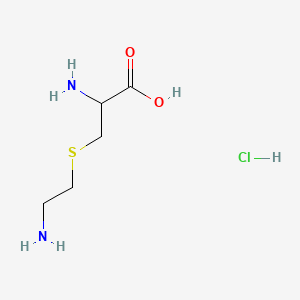

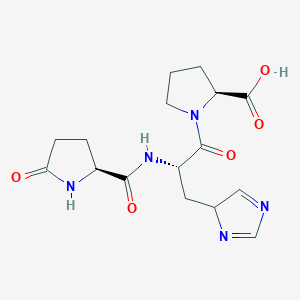

Thyrotropin-Releasing Hormone (TRH) is a hypophysiotropic hormone produced by neurons in the hypothalamus. It stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary . TRH is a tripeptide, with an amino acid sequence of pyroglutamyl-histidyl-proline amide .

Synthesis Analysis

TRH is synthesized within parvocellular neurons of the paraventricular nucleus of the hypothalamus . It is translated as a 242-amino acid precursor polypeptide that contains 6 copies of the sequence -Gln-His-Pro-Gly-, with both ends of the sequence flanked by Lys-Arg or Arg-Arg sequences . To produce the mature form, a series of enzymes are required .Molecular Structure Analysis

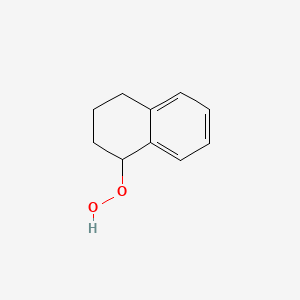

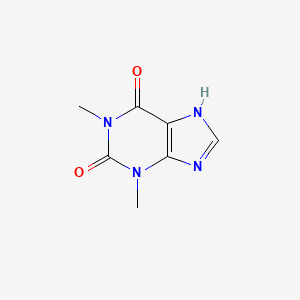

The molecular structure of TRH includes a structural formula of C16H22N6O4 and a molar mass of 362.390 g·mol −1 .Chemical Reactions Analysis

The Hill coefficients for the TRH analogs in different species had the following ranges: MeTRH, 0.8–0.9; TRH, 0.8–0.9; CG3703, 0.9–1.1; MK-771, 0.9–1.3; RX7736, 0.8–1.1; [Glu1]TRH, 1.0–1.2; TRH glycinamide, 0.8–1.0; [N-Val2]TRH, 0.8–1.1; CG3509, 1.0–1.2; TRH free acid, 0.9–1.6 .Physical And Chemical Properties Analysis

TRH has a structural formula of C16H22N6O4 and a molar mass of 362.390 g·mol −1 . The half-life of TRH in the blood is approximately 6 minutes .Aplicaciones Científicas De Investigación

Regulation of the Hypothalamo–Pituitary–Thyroid Axis

- Field : Endocrinology

- Application : TRH is the initial hormone of the hypothalamo–pituitary–thyroid axis (HPT), a signaling cascade required for metabolic homeostasis and development in vertebrates . It plays a multifunctional role in the central nervous system, particularly in the regulation of thyroid hormone homeostasis along the HPT axis .

- Methods : TRH is a tripeptide hormone that is synthesized in the hypothalamus and activates thyrotropin-releasing hormone receptor (TRHR), a member of class A G protein-coupled receptor (GPCR). Activated TRHR couples to Gq and activates the phosphatidylinositol (IP3)-calcium-protein kinase C (PKC) pathway .

- Results : Upon stimulation by TRH, TRHR prompts TSH production, which then induces the synthesis of thyroid hormones .

Treatment of Spinocerebellar Degeneration

- Field : Neurology

- Application : Taltirelin, a synthetic TRH analog, has been approved for the treatment of spinocerebellar degeneration (SCD) in Japan .

Restoration of Spermatogenesis

- Field : Reproductive Biology

- Application : TRH has the potential to restore spermatogenesis, preventing further testicular degeneration due to aging .

Restoration of Normal Kidney Function

- Field : Nephrology

- Application : TRH has the potential to restore normal kidney function, a major discovery in renal disorders .

Management of Diabetes

- Field : Endocrinology

- Application : TRH has the potential to manage diabetes, which requires correcting pancreatic dysfunction .

Anti-Cancer Function

- Field : Oncology

- Application : TRH has the potential to perform a protective and anti-cancer function .

Regulation of Thyroid Function

- Field : Endocrinology

- Application : The synthesis and secretion of TRH is absolutely required for intact thyroid function in humans and rodents. Furthermore, feedback regulation of TRH production by thyroid hormone allows for tight maintenance of circulating thyroid hormone levels and thus establishes the hypothalamic-pituitary-thyroid (H-P-T) axis .

- Methods : TRH is synthesized in the hypothalamus and activates thyrotropin-releasing hormone receptor (TRHR), a member of class A G protein-coupled receptor (GPCR). Activated TRHR couples to Gq and activates the phosphatidylinositol (IP3)-calcium-protein kinase C (PKC) pathway .

- Results : Upon stimulation by TRH, TRHR prompts TSH production, which then induces the synthesis of thyroid hormones .

Activation of TRHR

- Field : Molecular Biology

- Application : TRH is the initial hormone of the hypothalamo–pituitary–thyroid axis (HPT), a signaling cascade required for metabolic homeostasis and development in vertebrates. TRH is a tripeptide hormone that is synthesized in the hypothalamus and activates thyrotropin-releasing hormone receptor (TRHR), a member of class A G protein-coupled receptor (GPCR) .

- Methods : Activated TRHR couples to Gq and activates the phosphatidylinositol (IP3)-calcium-protein kinase C (PKC) pathway .

- Results : Upon stimulation by TRH, TRHR prompts TSH production, which then induces the synthesis of thyroid hormones .

Regulation of TRH Production by Thyroid Hormone

- Field : Endocrinology

- Application : The synthesis and secretion of TRH is absolutely required for intact thyroid function in humans and rodents. Furthermore, feedback regulation of TRH production by thyroid hormone allows for tight maintenance of circulating thyroid hormone levels and thus establishes the hypothalamic-pituitary-thyroid (H-P-T) axis .

Activation of TRHR

- Field : Molecular Biology

- Application : TRH is the initial hormone of the hypothalamo–pituitary–thyroid axis (HPT), a signaling cascade required for metabolic homeostasis and development in vertebrates. TRH is a tripeptide hormone that is synthesized in the hypothalamus and activates thyrotropin-releasing hormone receptor (TRHR), a member of class A G protein-coupled receptor (GPCR) .

- Methods : Activated TRHR couples to Gq and activates the phosphatidylinositol (IP3)-calcium-protein kinase C (PKC) pathway .

- Results : Upon stimulation by TRH, TRHR prompts TSH production, which then induces the synthesis of thyroid hormones .

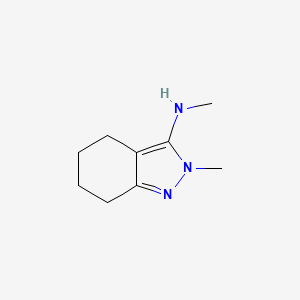

Direcciones Futuras

Future research directions may include the synthesis of new TRH analogs that may have some advantageous properties compared with TRH . The phenomenon of biased agonism and signaling at the TRH receptor is also a potential area of interest . There are still many unanswered questions, particularly about the molecular details of post-receptor signaling .

Propiedades

IUPAC Name |

1-[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYONPBTNRIEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pglu-his-pro | |

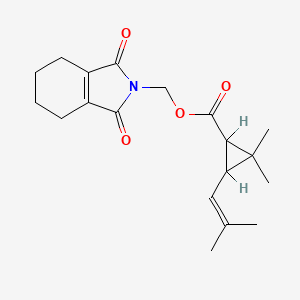

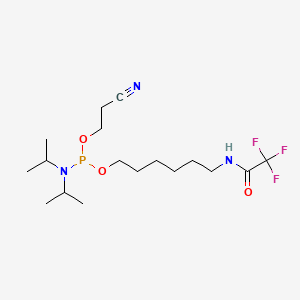

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.